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For Researchers, Scientists, and Drug Development Professionals

Introduction
Bucharaine is a monoterpenoid quinoline alkaloid first isolated from the plant Haplophyllum

bucharicum, a member of the Rutaceae family.[1] This guide provides a comprehensive

overview of the known physical and chemical properties of Bucharaine, intended to serve as a

valuable resource for researchers in medicinal chemistry, pharmacology, and drug

development. The unique structure of Bucharaine, featuring a quinoline core linked to a

monoterpene unit, has garnered interest for its potential biological activities.[1] Early studies

have indicated that Bucharaine may possess sedative and hypothermic properties.[2] This

document summarizes the available quantitative data, outlines experimental protocols for its

synthesis and isolation, and visualizes a relevant signaling pathway to provide a thorough

understanding of this natural compound.

Physical and Chemical Properties
The fundamental physical and chemical characteristics of Bucharaine are summarized below.

While extensive experimental data for some properties are limited in publicly available

literature, the following tables provide the most current and accurate information available.

Table 1: General and Physical Properties of Bucharaine
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Property Value Source

Molecular Formula C₁₉H₂₅NO₄ [3]

Molecular Weight 331.4 g/mol [3]

CAS Number 21059-47-2 [3]

IUPAC Name

4-[(E)-6,7-dihydroxy-3,7-

dimethyloct-2-enoxy]-1H-

quinolin-2-one

[3]

Appearance
Not explicitly reported, likely a

solid at room temperature.

Melting Point Not available in cited literature.

Boiling Point Not available in cited literature.

Solubility

Limited solubility in water;

better solubility in organic

solvents.

[3]

Table 2: Spectroscopic Data for Bucharaine
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Spectroscopic Technique Data Source

High-Resolution Mass

Spectrometry (HR-MS)

Measured m/z: 330.1711 (in

negative ion mode,

corresponding to [M-H]⁻)

[1][4]

¹H NMR Spectroscopy

Specific chemical shift data not

extensively reported in

available literature. Initial

structure elucidation relied on

¹H NMR to identify aromatic,

olefinic, and aliphatic protons.

[1]

¹³C NMR Spectroscopy

Detailed experimental data is

not extensively reported in

available literature.

[1]

Infrared (IR) Spectroscopy

Expected to show

characteristic absorption

bands for its functional groups

(O-H, N-H, C=O, C=C, C-O).

Specific experimental data is

not available in the cited

literature.

[1]

Experimental Protocols
Synthesis of Bucharaine
A key synthetic route to Bucharaine involves the reaction of 4-hydroxy-2-quinolone with

geranyl chloride, followed by selective hydroxylation and mono-epoxidation of the resulting

geranyl ether intermediate.[5] The following is a representative protocol based on this reported

synthesis.

Materials:

4-hydroxy-2-quinolone

Geranyl chloride
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Anhydrous potassium carbonate

Anhydrous acetone

Reagents for selective hydroxylation (e.g., osmium tetroxide/N-methylmorpholine N-oxide)

Reagents for mono-epoxidation (e.g., m-chloroperoxybenzoic acid)

Appropriate solvents for reaction and purification (e.g., dichloromethane, ethyl acetate)

Silica gel for column chromatography

Procedure:

Synthesis of the Geranyl Ether Intermediate:

To a solution of 4-hydroxy-2-quinolone in anhydrous acetone, add anhydrous potassium

carbonate.

Stir the mixture at room temperature for 30 minutes.

Add geranyl chloride dropwise to the suspension.

Reflux the reaction mixture for 8-12 hours, monitoring the reaction progress by thin-layer

chromatography (TLC).

After completion, filter the reaction mixture to remove potassium carbonate.

Evaporate the solvent under reduced pressure.

Purify the crude product by silica gel column chromatography using a suitable eluent

system (e.g., hexane/ethyl acetate gradient) to obtain the geranyl ether of 4-hydroxy-2-

quinolone.

Selective Hydroxylation:

Dissolve the purified geranyl ether in a suitable solvent system (e.g., acetone/water/t-

butanol).
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Add N-methylmorpholine N-oxide and a catalytic amount of osmium tetroxide.

Stir the reaction mixture at room temperature for 12-24 hours.

Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

Extract the product with an organic solvent (e.g., ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the resulting diol by column chromatography.

Mono-epoxidation to yield Bucharaine:

Dissolve the diol intermediate in a chlorinated solvent (e.g., dichloromethane) and cool to

0 °C.

Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise.

Stir the reaction at 0 °C to room temperature, monitoring by TLC.

Upon completion, quench the reaction with a saturated aqueous solution of sodium

bicarbonate.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the final product, Bucharaine, by silica gel column chromatography.

Characterization: The structure and purity of the synthesized Bucharaine should be confirmed

by spectroscopic methods, including ¹H NMR, ¹³C NMR, HR-MS, and IR spectroscopy, and

compared with data from the natural product if available.

Isolation of Bucharaine from Haplophyllum bucharicum
The following is a general protocol for the isolation of alkaloids, including Bucharaine, from

plant material, which can be adapted for Haplophyllum bucharicum.
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Materials:

Dried and powdered aerial parts of Haplophyllum bucharicum

Methanol

Hydrochloric acid (HCl)

Ammonia solution (NH₄OH)

Organic solvents for extraction (e.g., chloroform, ethyl acetate)

Silica gel and/or Sephadex LH-20 for column chromatography

Procedure:

Extraction:

Macerate the powdered plant material with methanol at room temperature for 24-48 hours.

Filter the extract and concentrate the filtrate under reduced pressure to obtain a crude

methanolic extract.

Acidify the crude extract with a dilute solution of HCl (e.g., 2%).

Partition the acidified extract with a nonpolar organic solvent (e.g., hexane or chloroform)

to remove non-alkaloidal components.

Basify the aqueous acidic layer with a dilute ammonia solution to a pH of 9-10.

Extract the liberated alkaloids with an organic solvent (e.g., chloroform or ethyl acetate).

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield

the crude alkaloid mixture.

Purification:

Subject the crude alkaloid mixture to silica gel column chromatography, eluting with a

gradient of increasing polarity (e.g., chloroform-methanol).
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Monitor the fractions by TLC, visualizing with an appropriate reagent (e.g., Dragendorff's

reagent).

Combine fractions containing compounds with similar TLC profiles.

For further purification, utilize size-exclusion chromatography on a Sephadex LH-20

column, typically with methanol as the eluent, to separate alkaloids based on their size.[1]

Fractions containing pure Bucharaine can be identified by spectroscopic analysis (NMR,

MS).

Signaling Pathways
While the specific molecular targets and signaling pathways modulated by Bucharaine are

currently not well-defined in the scientific literature, the broader class of quinoline alkaloids is

known to interact with various cellular signaling cascades.[1] For instance, some quinoline

alkaloids have been shown to influence pathways involved in cell proliferation and

inflammation, such as the MAPK/ERK and NF-κB pathways. As a representative example, a

simplified diagram of a generic MAPK/ERK signaling pathway, which is a common target for

many natural products, is provided below. Further research is required to determine if

Bucharaine directly interacts with this or other signaling pathways.
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Caption: A generic MAPK/ERK signaling pathway, a potential target for quinoline alkaloids.
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Conclusion
Bucharaine represents an intriguing natural product with a unique chemical structure and

preliminary evidence of biological activity. This guide has consolidated the available data on its

physical and chemical properties, provided representative experimental protocols for its

synthesis and isolation, and offered a perspective on potential areas of pharmacological

investigation. The significant gaps in the experimental data, particularly detailed spectroscopic

information and a defined mechanism of action, highlight the need for further research to fully

elucidate the therapeutic potential of this monoterpenoid quinoline alkaloid. The information

presented herein is intended to provide a solid foundation for future studies by researchers,

scientists, and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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